molecular formula C45H45BrN6O8S B608882 PROTAC Mcl1 degrader-1

PROTAC Mcl1 degrader-1

Cat. No.: B608882
M. Wt: 909.8 g/mol
InChI Key: BORXNUWYWZOREQ-UHFFFAOYSA-N
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Description

PROTAC Mcl1 degrader-1: compound C3 ) is a proteolysis targeting chimera (PROTAC) designed to selectively inhibit Mcl-1, a member of the Bcl-2 family of proteins. Its chemical structure is characterized by a ligand that binds to the E3 ligase cereblon (CRBN), facilitating the degradation of Mcl-1 through ubiquitination and subsequent proteasomal breakdown .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC Mcl1 degrader-1 involves several steps. While the exact synthetic route may not be publicly disclosed, it likely includes coupling the CRBN-binding ligand (such as pomalidomide) with an Mcl-1 inhibitor (e.g., S1-6). The resulting hybrid molecule effectively targets Mcl-1 for degradation.

Industrial Production Methods: Information on large-scale industrial production methods for this compound is limited due to its research-oriented nature. custom synthesis services are available for rapid production and delivery of this compound .

Chemical Reactions Analysis

Types of Reactions: PROTAC Mcl1 degrader-1 undergoes several chemical reactions:

    Ubiquitination: The CRBN ligand facilitates the attachment of ubiquitin molecules to Mcl-1, marking it for proteasomal degradation.

    Proteasomal Breakdown: The ubiquitinated Mcl-1 is recognized and degraded by the proteasome.

Common Reagents and Conditions:

    CRBN Ligand: Pomalidomide (CRBN-binding ligand)

    Mcl-1 Inhibitor: S1-6 (with μM-range affinity)

    Ubiquitin Ligase: CRBN (E3 ligase)

Major Products: The primary product of these reactions is the degradation of Mcl-1, leading to reduced Mcl-1 protein levels.

Scientific Research Applications

Scientific Research Applications

The applications of PROTAC Mcl1 degrader-1 span several scientific fields:

1. Cancer Research

  • Targeting Undruggable Proteins : Mcl-1 is often overexpressed in cancers like acute myeloid leukemia and non-small cell lung cancer, making it a critical target for therapeutic intervention. This compound has shown potent efficacy in degrading Mcl-1, leading to enhanced anti-tumor activity in preclinical models .
  • Combination Therapies : Studies have demonstrated that combining PROTACs with other agents can synergistically enhance anti-cancer effects. For instance, the combination of PROTACs targeting BCL-XL and MCL-1 has been shown to significantly inhibit tumor growth in small cell lung cancer models .

2. Mechanistic Studies

  • Understanding Apoptosis Networks : The degradation of Mcl-1 by PROTACs allows researchers to probe the dynamics of apoptosis pathways more effectively. This can lead to insights into how other Bcl-2 family proteins interact and function within these networks .

3. Drug Development

  • Designing Selective Inhibitors : The structure-activity relationship studies involving this compound have provided valuable information for designing selective inhibitors that can target similar proteins within the Bcl-2 family .

Case Studies

Study Description Findings
Study 1Development of C3 and C5 PROTACsBoth compounds induced selective degradation of Mcl-1 with DC50 values of 0.7 μM and 3.0 μM respectively, demonstrating significant lethality in Mcl-1-dependent cancer cells compared to traditional inhibitors .
Study 2Combination therapy with DT2216The combination of DT2216 (BCL-XL PROTAC) and AZD8055 (mTOR inhibitor) led to enhanced apoptosis in BCL-X L/MCL-1 co-dependent small cell lung cancer cells, indicating potential for improved therapeutic strategies .
Study 3Mechanistic insights into apoptosisResearch showed that the use of PROTACs could lead to a deeper understanding of how Mcl-1 interacts with pro-apoptotic factors like BIM, enhancing our knowledge of apoptosis regulation in cancer cells .

Mechanism of Action

The compound’s mechanism involves binding to Mcl-1 and recruiting the CRBN ligase. This leads to Mcl-1 ubiquitination, subsequent proteasomal degradation, and ultimately reduced Mcl-1 levels. By downregulating Mcl-1, PROTAC Mcl1 degrader-1 may promote apoptosis and inhibit cancer cell survival.

Comparison with Similar Compounds

While specific comparisons are scarce, PROTAC Mcl1 degrader-1 stands out due to its dual inhibitory activity against both Mcl-1 and Bcl-2 (IC50 values of 0.78 μM and 0.54 μM, respectively). Similar compounds may include other PROTACs targeting Mcl-1 or Bcl-2 family members.

Biological Activity

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a novel class of therapeutic agents designed to induce targeted protein degradation. The compound PROTAC Mcl1 degrader-1 is specifically engineered to target and degrade the anti-apoptotic protein Mcl-1, a member of the BCL-2 family, which plays a critical role in cancer cell survival. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and potential applications in cancer therapy.

PROTACs function by harnessing the cellular ubiquitin-proteasome system to promote the degradation of specific proteins. The mechanism involves:

  • Recruitment of E3 Ligase : this compound binds to an E3 ligase, such as cereblon (CRBN), facilitating the ubiquitination of Mcl-1.
  • Ubiquitination : This post-translational modification marks Mcl-1 for degradation by the proteasome.
  • Degradation : Once tagged, Mcl-1 is recognized and degraded, leading to decreased levels of this anti-apoptotic protein in cancer cells.

This dual action not only reduces Mcl-1 levels but also promotes apoptosis in cancer cells that are dependent on this protein for survival.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively induces degradation of Mcl-1 in various cancer cell lines. Key findings include:

  • DC50 Values : The degradation concentration (DC50) for this compound was reported at approximately 0.7 µM, indicating high potency compared to traditional inhibitors which often exhibit micromolar ranges .
  • Cell Line Sensitivity : It has shown significant cytotoxic effects in Mcl-1-dependent cell lines such as H23, where it induced apoptosis at concentrations as low as 0.7 µM .

Case Studies

A series of case studies illustrate the efficacy of this compound:

Study Cell Line DC50 (µM) Effect Observed
Study 1H230.7Induced apoptosis
Study 2MV4-110.5Significant growth inhibition
Study 3MOLM-130.9Enhanced sensitivity to BCL-2 inhibitors

These studies highlight the compound's ability to selectively target and degrade Mcl-1, leading to enhanced anti-tumor activity.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:

  • Half-Life : Initial studies suggest a moderate half-life conducive to sustained action within therapeutic windows.
  • Selectivity : Importantly, PROTACs like Mcl1 degrader-1 exhibit reduced off-target effects compared to conventional small molecule inhibitors, minimizing potential toxicity in non-cancerous tissues .

Properties

IUPAC Name

N'-[2-[6-(4-bromophenyl)sulfanyl-1,3-dioxobenzo[de]isoquinolin-2-yl]ethyl]-N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]hexanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H45BrN6O8S/c46-27-15-17-28(18-16-27)61-35-21-19-32-39-29(35)9-7-10-30(39)42(57)51(43(32)58)26-25-49-37(54)14-4-3-13-36(53)48-24-6-2-1-5-23-47-33-12-8-11-31-40(33)45(60)52(44(31)59)34-20-22-38(55)50-41(34)56/h7-12,15-19,21,34,47H,1-6,13-14,20,22-26H2,(H,48,53)(H,49,54)(H,50,55,56)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORXNUWYWZOREQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCNC(=O)CCCCC(=O)NCCN4C(=O)C5=C6C(=C(C=C5)SC7=CC=C(C=C7)Br)C=CC=C6C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H45BrN6O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

909.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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